Stachybocin B

Description

Historical Discovery and Isolation

Stachybocin B was first isolated in 1995 from the filamentous fungus Stachybotrys sp. M6222 during a screening program for endothelin (ET) receptor antagonists. Researchers at Asahi Chemical Industry Co., Ltd., Japan, identified it alongside stachybocins A and C through ethyl acetate extraction followed by sequential purification using alumina and silica gel column chromatography. The discovery marked the first report of endothelin receptor antagonists from the genus Stachybotrys, expanding the pharmacological potential of fungal secondary metabolites.

Taxonomic Source: Stachybotrys sp. M6222

The producing strain, Stachybotrys sp. M6222, was isolated from a soil sample in Sakaigawa-mura, Yamanashi Prefecture, Japan. Taxonomic characterization revealed:

- Morphology : Colonies exhibit velvety to floccose texture with humped centers on potato dextrose agar.

- Conidia : Ellipsoidal to subglobose, measuring 7–10 × 4–6 μm, with distinct surface ornamentation.

- Growth Conditions : Optimal growth at 25–32.7°C and pH 4.4–10.4.

While phylogenetically close to S. chartarum, strain M6222 shows unique conidial characteristics, warranting classification as a distinct species.

Classification Within Fungal Secondary Metabolites

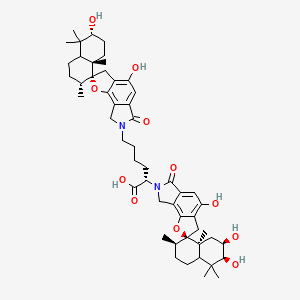

This compound belongs to the phenylspirodrimane class of meroterpenoids, characterized by:

- A drimane-type sesquiterpene skeleton fused to a phenyl group via a spirofuran ring.

- Structural complexity arising from hybrid polyketide-terpenoid biosynthesis.

Table 1: Key Subclasses of Phenylspirodrimanes

Relationship to Other Stachybocins (A and C)

Stachybocins A, B, and C share a dimeric architecture but differ in oxygenation patterns:

Table 2: Comparative Analysis of Stachybocins A–C

The lysine residue connects two spirobenzofuran-decalin units, with hydroxylation differentiating B/C from A.

Significance in Natural Product Research

This compound exemplifies three key trends in natural product discovery:

- Structural novelty : Its dimeric phenylspirodrimane scaffold represents <1% of known fungal metabolites.

- Biosynthetic interest : The hybrid polyketide-terpenoid pathway challenges existing enzymatic paradigms.

- Pharmacological potential : As a dual ETA/ETB receptor antagonist, it provides a template for cardiovascular drug design.

Recent studies highlight its role in understanding structure-activity relationships (SARs) of endothelin inhibitors, particularly in modulating receptor subtype selectivity.

Properties

Molecular Formula |

C52H70N2O11 |

|---|---|

Molecular Weight |

899.1 g/mol |

IUPAC Name |

(2S)-6-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-2-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid |

InChI |

InChI=1S/C52H70N2O11/c1-26-12-14-38-47(3,4)40(58)16-17-49(38,7)51(26)21-30-35(55)19-28-32(41(30)64-51)24-53(44(28)60)18-10-9-11-34(46(62)63)54-25-33-29(45(54)61)20-36(56)31-22-52(65-42(31)33)27(2)13-15-39-48(5,6)43(59)37(57)23-50(39,52)8/h19-20,26-27,34,37-40,43,55-59H,9-18,21-25H2,1-8H3,(H,62,63)/t26-,27-,34+,37-,38?,39?,40-,43-,49+,50+,51-,52-/m1/s1 |

InChI Key |

ZRTGPZGAMCJZNA-CRDDFVEESA-N |

Isomeric SMILES |

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCC[C@@H](C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(C[C@H]([C@H](C1(C)C)O)O)C)C)O)(CC[C@H](C2(C)C)O)C |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCCC(C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CC(C(C1(C)C)O)O)C)C)O)C)O)(C)C |

Synonyms |

stachybocin B STB B |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Endothelin Receptor Antagonism:

Stachybocin B has been shown to inhibit the binding of endothelin-1 to human endothelin receptors (ETA and ETB). This property suggests its potential use in treating conditions associated with endothelin signaling, such as hypertension and heart failure .

2. Anticancer Activity:

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including resistant strains. Its effectiveness was noted with IC50 values ranging from 1.8 to 4.4 µM against Gram-positive bacteria and certain cancer cells, indicating its potential as an anticancer agent .

3. Antibacterial Properties:

this compound has also been evaluated for its antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It displayed significant inhibitory effects with IC50 values comparable to established antibiotics like chloramphenicol .

Case Study 1: Cardiovascular Research

A study investigated the effects of this compound on cardiovascular parameters in animal models. The results indicated a reduction in blood pressure and improved cardiac function, supporting its role as a potential therapeutic agent for hypertension .

Case Study 2: Cancer Cell Line Evaluation

In vitro experiments assessed the cytotoxicity of this compound on several human cancer cell lines. The findings revealed that it effectively induced apoptosis in resistant cancer cells, suggesting its utility in chemotherapy regimens .

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Stachybocin B shares structural and functional similarities with several natural products, primarily within the phenylspirodrimane and spirocyclic drimane classes. Below is a detailed comparison with key analogs:

Structural Analogues

2.1.1 Stachybocin A

- Molecular Formula : C₅₂H₇₀N₂O₁₀

- Molecular Weight : 889.14 g/mol

- Key Differences : Lacks the hydroxyl group present in this compound’s decalin ring .

- Bioactivity : Exhibits similar endothelin receptor antagonism but lower antimicrobial potency (IC₅₀: 1.8–4.4 µM against Gram-positive bacteria) compared to this compound .

2.1.2 Stachybocin C

- Molecular Formula : C₅₂H₇₀N₂O₁₁ (identical to this compound)

- Molecular Weight : 907.15 g/mol

- Key Differences : Positional isomerism of the hydroxyl group within the terpene unit .

- Bioactivity : Comparable endothelin inhibition but distinct pharmacokinetic properties due to stereochemical variations .

2.1.3 Stachybocin G (epi-Stachybocin A)

- Molecular Formula : C₅₂H₇₀N₂O₁₀

- Molecular Weight : 889.14 g/mol

- Key Differences : Epimer of stachybocin A, differing in the configuration of the C-2′ stereocenter .

Functional Analogues

2.2.1 Stachybotrylactam

- Molecular Formula: C₃₀H₃₅NO₅

- Molecular Weight : 489.61 g/mol

- Structural Features : Contains a spirodihydrobenzofuran-lactam core but lacks the lysine bridge .

2.2.2 Chartarlactam K

- Molecular Formula: C₃₁H₃₇NO₆

- Molecular Weight : 519.63 g/mol

- Structural Features : Features a similar spirobenzofuran system but with a modified lactam side chain .

- Bioactivity : Antimicrobial activity against Staphylococcus aureus (IC₅₀: 1.7 µM) .

Comparative Data Table

Key Research Findings

Structural Uniqueness : this compound’s lysine bridge distinguishes it from simpler spirodrimanes, enhancing its receptor-binding affinity .

Bioactivity Profile : While stachybocins A and B show overlapping antimicrobial effects, this compound’s hydroxyl group correlates with improved solubility and bioavailability .

Therapeutic Potential: Stachybocin G’s cytotoxicity highlights the role of stereochemistry in diversifying bioactivity within this compound class .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable research question for studying Stachybocin B?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Target organism or cell line affected by this compound.

- Intervention: Dose-dependent effects of this compound on microbial growth.

- Comparison: Efficacy relative to known antimicrobial agents.

- Outcome: Quantitative metrics (e.g., minimum inhibitory concentration).

Iteratively revise the question based on preliminary literature reviews and pilot experiments to ensure feasibility .

Q. What experimental design considerations are critical for initial studies on this compound’s bioactivity?

- Methodological Answer :

- Sample Size : Calculate using statistical power analysis, incorporating the minimum clinically important difference (if applicable) or effect sizes from prior studies. For novel compounds like this compound, pilot studies may be necessary to estimate variability .

- Controls : Include positive (e.g., established antimicrobials) and negative controls (e.g., solvent-only treatments).

- Replicates : Perform ≥3 biological replicates to account for variability .

Document protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .

Q. How should researchers conduct a literature review to contextualize Stachybicin B within existing antimicrobial research?

- Methodological Answer :

- Background vs. Foreground Questions : Start with broad background questions (e.g., “What is the structural classification of this compound?”) before narrowing to foreground questions (e.g., “How does this compound inhibit Gram-positive bacteria?”) .

- Source Selection : Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ). Use databases like PubMed or SciFinder, filtering for studies with robust methodology (e.g., NMR characterization, dose-response assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple assays (e.g., broth microdilution, time-kill kinetics, and genomic analysis of resistant strains).

- Methodological Audit : Compare experimental conditions (e.g., pH, temperature, solvent used) and purity verification methods (e.g., HPLC, mass spectrometry) across conflicting studies .

- Peer Consultation : Engage statisticians or microbiologists to identify confounding variables .

Q. What strategies ensure the reproducibility of this compound synthesis and characterization?

- Methodological Answer :

- Detailed Protocols : Document synthesis steps, purification methods (e.g., column chromatography gradients), and characterization data (e.g., H/C NMR, HRMS) in the main text or supplementary materials .

- Batch Consistency : Include multiple synthesis batches in stability studies to assess compound degradation under storage conditions .

- Open Data : Share raw spectra and crystallographic data via repositories like Zenodo or institutional databases .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

- Methodological Answer :

- Combined Techniques : Use molecular docking to predict target interactions, followed by experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Omics Integration : Pair transcriptomic profiling of treated microbial cells with metabolomic analysis to map resistance pathways .

- Ethical Validation : For in vivo studies, adhere to institutional animal care protocols and include justification for model selection (e.g., zebrafish vs. murine models) .

Data Presentation and Reporting

Q. What are the best practices for presenting this compound data in research manuscripts?

- Methodological Answer :

- Results Section : Use tables to summarize dose-response metrics (e.g., IC, LD) and figures for mechanistic models (e.g., proposed biosynthetic pathways). Avoid duplicating data in text and visuals .

- Discussion Section : Link findings to broader hypotheses (e.g., “this compound’s macrocyclic structure explains its membrane-targeting activity”) while acknowledging limitations (e.g., lack of in vivo toxicity data) .

- Supplementary Materials : Provide crystallographic coordinates, spectral raw data, and detailed synthetic procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.